3,3-Diethyl-4-(4-methylphenyl)pyrrolidine

Description

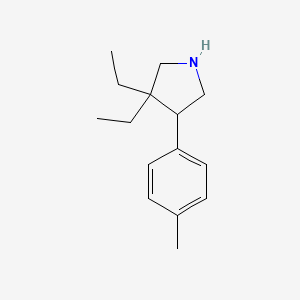

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative featuring two ethyl groups at the 3-position and a 4-methylphenyl substituent at the 4-position of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a versatile scaffold in medicinal chemistry due to its conformational rigidity and ability to modulate physicochemical properties. The ethyl and methylphenyl substituents in this compound likely influence its lipophilicity, steric bulk, and electronic profile, which are critical for interactions in biological systems or material applications.

Properties

Molecular Formula |

C15H23N |

|---|---|

Molecular Weight |

217.35 g/mol |

IUPAC Name |

3,3-diethyl-4-(4-methylphenyl)pyrrolidine |

InChI |

InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-12(3)7-9-13/h6-9,14,16H,4-5,10-11H2,1-3H3 |

InChI Key |

BCTBVCCXCOQXNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CNCC1C2=CC=C(C=C2)C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with diethylamine and a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3,3-diethyl-4-(4-methylphenyl)pyrrolidine with structurally related pyrrolidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Key Findings :

Substituent Effects on Activity :

- Fluorination : Tetrafluorination (Compound 29) maintains potency, likely due to enhanced electronegativity and metabolic stability .

- Aromatic Substitution : 4-Chlorophenyl groups () optimize receptor binding (hMC4R Ki: 1.0 nM), while 4-methylphenyl (as in the target compound) may offer similar steric bulk with reduced electronegativity .

- Methylation : Methylation of pyrrolidine derivatives () can dramatically enhance activity (e.g., compound 23’s EC50 improved from 16 μM to 0.4 μM) .

Stereochemical Influence :

- The (S,R) diastereomer of pyrrolidine derivatives () exhibits full agonist activity at hMC4R, whereas (R,S) isomers show reduced efficacy despite similar affinity. This highlights the critical role of stereochemistry in biological interactions .

Physicochemical Properties :

- Pyrrolidine derivatives with bulkier substituents (e.g., ethyl or methylphenyl groups) are predicted to exhibit higher lipophilicity (logP), influencing membrane permeability and bioavailability. For example, 3,3-diethyl groups may increase logP compared to dimethyl analogs (Compound 30) .

- Basic nitrogen in pyrrolidine (sp³ hybridized) is less basic than pyridine (sp²) due to polarizability and inductive effects (), which may affect protonation states under physiological conditions .

Synthetic Feasibility :

- Pyrrolidine derivatives are often synthesized via cyclization or substitution reactions. For instance, details protocols for substituted pyridines, which could be adapted for pyrrolidine analogs using reductive amination or cross-coupling strategies .

Data Tables

Table 2: Physicochemical Data of Selected Pyrrolidine Derivatives ()

| Property | This compound (Predicted) | Compound 29 (Tetrafluoro) | Compound 30 (Dimethyl) | MC4R Ligand (4-Chlorophenyl) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 259.4 | ~250 (estimated) | ~140 (estimated) | ~450 (estimated) |

| logP (Predicted) | 3.8 | 2.5 | 1.2 | 4.2 |

| Melting Point (°C) | Not reported | Not reported | Not reported | Not reported |

| EC50/Ki | N/A | Similar to compound 4 | Similar to compound 4 | Ki: 1.0 nM; EC50: 3.8 nM |

Biological Activity

3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyrrolidine ring with ethyl and para-methylphenyl substituents, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H23N

- Molecular Weight : 233.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) activity. The specific mechanisms include:

- Receptor Modulation : The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of pyrrolidine highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.

Case Studies

- Neuroprotective Effects : A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated a reduction in neuronal cell death and improved behavioral outcomes in animal models subjected to neurotoxic agents.

- Antibacterial Efficacy : In a comparative study involving several pyrrolidine derivatives, this compound showed superior antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.